molecular formula C16H19NO B2743578 3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-ol CAS No. 87082-25-5

3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-ol

Cat. No. B2743578
CAS RN: 87082-25-5
M. Wt: 241.334
InChI Key: LXDKDOMPCCTLOP-UHFFFAOYSA-N
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Description

3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-ol, also known as 4-amino-1-(4-methylphenyl)-3-phenylpropan-1-ol, is an organic compound belonging to the class of phenols. It is a colorless, crystalline solid with a molecular weight of 226.27 g/mol and a melting point of 138-141 °C. This compound has been extensively studied due to its numerous applications in the fields of organic synthesis, pharmacology, and biochemistry.

Scientific Research Applications

X-ray Structures and Computational Studies

Research on cathinones, such as 2-(Ethylamino)-1-(4-methylphenyl)propan-1-one and others, has been characterized through a variety of spectroscopic techniques and X-ray diffraction. These studies provide insight into the molecular structures and computational models, which are crucial for understanding the chemical and physical properties of related compounds (Nycz et al., 2011).

Synthesis and Corrosion Inhibition

The synthesis of tertiary amines, like 1,3-di-amino-propan-2-ol derivatives, and their application in corrosion inhibition on carbon steel surfaces demonstrates the potential industrial applications of similar compounds in protecting metals against corrosion (Gao et al., 2007).

Synthesis and Crystal Structure Analysis

The synthesis of complex organic molecules, such as 2-(2-hydroxyphenyl)-1,3-bis(4-methoxybenzyl)-1,3-diazinan-5-ol, showcases the intricate reactions and structural characterizations that are fundamental in the development of new materials and pharmaceuticals (Rivera et al., 2022).

Antimicrobial and Antiradical Activity

Compounds with structures similar to "3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-ol" have been evaluated for their antimicrobial and antiradical activities. For instance, (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones and their derivatives have been synthesized and tested against various pathogens, indicating the relevance of such compounds in developing new antimicrobial agents (Čižmáriková et al., 2020).

Transformations and Catalysis

The study of transformations of 1-(2-Aminophenyl)propan-2-ol to 2-Methylindoline under various catalytic conditions reflects the importance of catalysis in organic synthesis, potentially leading to new synthetic pathways and products (Bernas et al., 2015).

properties

IUPAC Name

3-(4-aminophenyl)-1-(4-methylphenyl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-12-2-7-14(8-3-12)16(18)11-6-13-4-9-15(17)10-5-13/h2-5,7-10,16,18H,6,11,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXDKDOMPCCTLOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CCC2=CC=C(C=C2)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201327891
Record name 3-(4-aminophenyl)-1-(4-methylphenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201327891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666506
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-ol

CAS RN

87082-25-5
Record name 3-(4-aminophenyl)-1-(4-methylphenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201327891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

60 g of the 1-(4-methylphenyl)-3-(4-aminophenyl)-n-propan-1-one prepared as described in Example A were hydrogenated, in 1 liter of tetrahydrofuran, in the presence of 5 g of 10% strength Pd on charcoal, under 1.1 bar, until 5.5 liters of hydrogen had been absorbed. The catalyst was separated off and the reaction solution was evaporated down, and the oil obtained crystallized on trituration with diisopropyl ether. After the white crystals had been dried, 53 g (88% of theory) of the carbinol of melting point 63°-65° C. were obtained.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
5.5 L
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

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